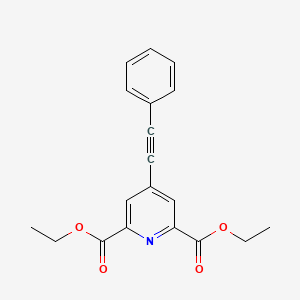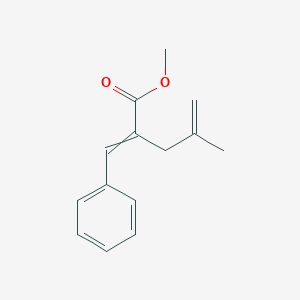
Methyl 2-benzylidene-4-methylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-benzylidene-4-methylpent-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylidene group attached to a methylpentenoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzylidene-4-methylpent-4-enoate typically involves the condensation of benzaldehyde with methyl 4-methylpent-4-enoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-benzylidene-4-methylpent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of methyl 2-benzyl-4-methylpent-4-enoate.
Substitution: Formation of various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-benzylidene-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of Methyl 2-benzylidene-4-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The benzylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methylpent-4-enoate: Lacks the benzylidene group, making it less reactive in certain chemical reactions.
Benzylideneacetone: Similar structure but with a different backbone, leading to distinct chemical properties and reactivity.
Methyl cinnamate: Contains a similar benzylidene group but with a different ester moiety.
Uniqueness
Methyl 2-benzylidene-4-methylpent-4-enoate is unique due to the presence of both the benzylidene and methylpentenoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Propiedades
Número CAS |
116145-61-0 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
methyl 2-benzylidene-4-methylpent-4-enoate |
InChI |
InChI=1S/C14H16O2/c1-11(2)9-13(14(15)16-3)10-12-7-5-4-6-8-12/h4-8,10H,1,9H2,2-3H3 |
Clave InChI |
BFDHXYGIXZEITM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(=CC1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)

![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
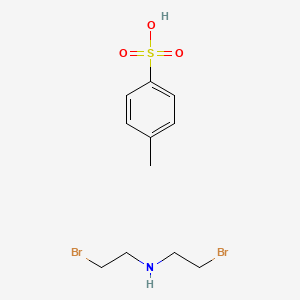
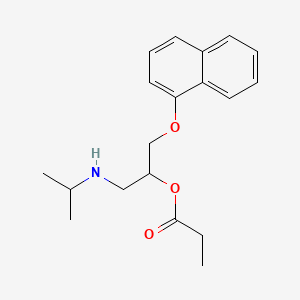
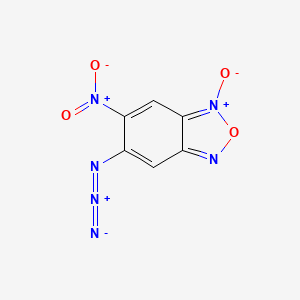


![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)

